molecular formula C24H25FN2O2 B11301849 2-(4-tert-butylphenoxy)-N-(3-fluorobenzyl)-N-(pyridin-2-yl)acetamide

2-(4-tert-butylphenoxy)-N-(3-fluorobenzyl)-N-(pyridin-2-yl)acetamide

Cat. No.: B11301849
M. Wt: 392.5 g/mol
InChI Key: GLXPMVQXRZCNLI-UHFFFAOYSA-N
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Description

2-(4-TERT-BUTYLPHENOXY)-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butylphenoxy group, a fluorophenylmethyl group, and a pyridinylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-TERT-BUTYLPHENOXY)-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the tert-butylphenoxy intermediate: This step involves the reaction of tert-butylphenol with an appropriate halogenating agent to form the tert-butylphenoxy halide.

    Introduction of the fluorophenylmethyl group: The tert-butylphenoxy halide is then reacted with a fluorophenylmethylamine under suitable conditions to form the intermediate product.

    Coupling with pyridinylacetamide: The final step involves the coupling of the intermediate product with pyridinylacetamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-TERT-BUTYLPHENOXY)-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-TERT-BUTYLPHENOXY)-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-TERT-BUTYLPHENOXY)-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzyme active sites: Inhibiting or modulating enzyme activity.

    Interacting with cellular receptors: Modulating signal transduction pathways.

    Altering gene expression: Affecting transcriptional and translational processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-DI-TERT-BUTYLPHENOL: Shares the tert-butylphenol moiety but lacks the fluorophenylmethyl and pyridinylacetamide groups.

    4-TERT-BUTYLPHENOL: Similar structure but simpler, lacking the additional functional groups.

    N-(3-FLUOROPHENYL)METHYLAMINE: Contains the fluorophenylmethyl group but lacks the tert-butylphenoxy and pyridinylacetamide groups.

Uniqueness

2-(4-TERT-BUTYLPHENOXY)-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industry.

Properties

Molecular Formula

C24H25FN2O2

Molecular Weight

392.5 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-N-[(3-fluorophenyl)methyl]-N-pyridin-2-ylacetamide

InChI

InChI=1S/C24H25FN2O2/c1-24(2,3)19-10-12-21(13-11-19)29-17-23(28)27(22-9-4-5-14-26-22)16-18-7-6-8-20(25)15-18/h4-15H,16-17H2,1-3H3

InChI Key

GLXPMVQXRZCNLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CC(=CC=C2)F)C3=CC=CC=N3

Origin of Product

United States

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